Erythromycinlactobionate(200MG)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

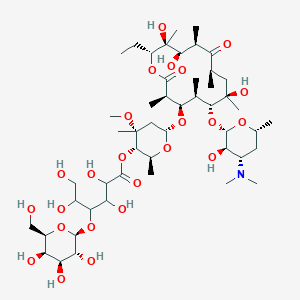

Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Streptomyces erythraeus. It is commonly used in the treatment of various bacterial infections, particularly those caused by gram-positive bacteria. Erythromycin lactobionate is often administered intravenously, especially in cases where oral administration is not feasible .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The process involves the following steps:

Preparation of Lactobionic Acid Solution: Sodium lactobionate is exchanged and separated through a cation-exchange resin column to prepare a lactobionic acid solution.

Preparation of Erythromycin Suspension: Erythromycin is mixed with water for injection to obtain an erythromycin suspension.

Salification Reaction: The lactobionic acid solution is added dropwise to the erythromycin suspension to perform the salification reaction.

Industrial Production Methods

In industrial settings, erythromycin lactobionate is prepared as a sterile, lyophilized powder. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container to produce a stable product suitable for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

Erythromycin lactobionate undergoes various chemical reactions, including:

Oxidation: Erythromycin can be oxidized to form inactive metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions include various erythromycin derivatives, which may have different pharmacological properties .

Scientific Research Applications

Erythromycin lactobionate has a wide range of scientific research applications:

Chemistry: It is used as a chiral selector in capillary electrophoresis for the enantioseparation of basic drugs.

Biology: Erythromycin lactobionate is used to study bacterial protein synthesis and resistance mechanisms.

Medicine: It is widely used as an antibiotic to treat infections caused by susceptible bacteria.

Mechanism of Action

Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .

Comparison with Similar Compounds

Erythromycin lactobionate belongs to the macrolide group of antibiotics, which includes other compounds such as:

- Azithromycin

- Clarithromycin

- Spiramycin

Uniqueness

Erythromycin lactobionate is unique due to its high solubility and stability when prepared as a lyophilized powder for intravenous administration. It also has a broad spectrum of activity against various gram-positive and some gram-negative bacteria .

Similar Compounds

- Azithromycin : Known for its extended half-life and better tissue penetration.

- Clarithromycin : Has a similar spectrum of activity but is more stable in acidic environments.

- Spiramycin : Used primarily for its activity against Toxoplasma gondii .

Properties

IUPAC Name |

[(2S,3S,4R,6R)-6-[[(3R,4R,5R,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] 2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO24/c1-14-29-49(10,65)40(61)22(4)31(54)20(2)16-47(8,64)41(74-45-32(55)26(50(11)12)15-21(3)67-45)23(5)38(24(6)43(62)70-29)71-30-17-48(9,66-13)42(25(7)68-30)73-44(63)36(59)35(58)39(27(53)18-51)72-46-37(60)34(57)33(56)28(19-52)69-46/h20-30,32-42,45-46,51-53,55-61,64-65H,14-19H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27?,28-,29-,30+,32-,33+,34+,35?,36?,37-,38-,39?,40-,41-,42+,45+,46+,47-,48-,49-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWKWHZAPGESFN-VMIFCBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B7805021.png)

![[(1R,2R,3S,6S,7S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B7805043.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B7805053.png)

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B7805073.png)

![(15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B7805081.png)